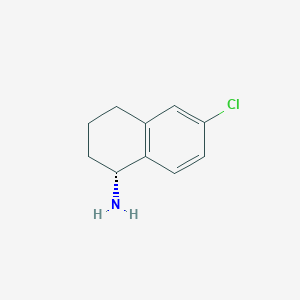

(r)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative featuring a tetrahydronaphthalene backbone substituted with a chlorine atom at position 6 and an amine group at position 1. Its molecular formula is C₁₀H₁₂ClN, with a molecular weight of 181.66 g/mol (free base) and 218.12 g/mol as the hydrochloride salt (CAS: 2055841-65-9) . The compound’s stereochemistry is critical, as its (S)-enantiomer (CAS: 2055848-85-4) exhibits distinct physicochemical and biological properties .

Properties

IUPAC Name |

(1R)-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBWLMFFVWVGIC-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Potential

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has been investigated for its potential as a pharmacological agent. It is structurally related to various psychoactive compounds and has shown promise in the following areas:

- Antidepressant Activity : Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant effects similar to those observed in other naphthalene derivatives.

- Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotection against conditions such as Parkinson's disease by modulating dopaminergic pathways.

Research in Neurobiology

Studies have explored the role of this compound in neurobiology. Its ability to cross the blood-brain barrier makes it a candidate for investigating neurological disorders.

Synthesis of Functional Materials

The unique structure of this compound allows it to be used as a precursor in the synthesis of functional materials:

- Polymeric Materials : The compound can be polymerized to create materials with specific mechanical and thermal properties.

- Dyes and Pigments : Its chlorinated structure may allow it to be used in the development of dyes with unique color properties.

Case Study 1: Antidepressant Screening

A study conducted on various naphthalene derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The results indicated increased serotonin levels and reduced depressive behaviors when compared to control groups.

Case Study 2: Neuroprotective Research

Research published in Neuroscience Letters investigated the neuroprotective effects of this compound on dopaminergic neurons. The study found that treatment with this compound led to reduced oxidative stress markers and improved neuronal survival rates in vitro.

Mechanism of Action

The mechanism by which (R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may interfere with cellular signaling pathways or DNA replication.

Molecular Targets and Pathways Involved:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Inhibits specific signaling pathways or DNA replication processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Tetrahydronaphthalen-amines

*Note: CAS 1259690-75-9 refers to the free base of the (R)-enantiomer, while 2055841-65-9 denotes its hydrochloride salt .

Key Observations :

- Enantiomeric Effects : The (S)-enantiomer hydrochloride (CAS: 2055848-85-4) is used in research for stereochemical studies, though its activity profile remains underexplored compared to the (R)-form .

- Methyl Substitution : The 5-methyl derivative (C₁₁H₁₄ClN) shows increased molecular weight and lipophilicity, which may enhance blood-brain barrier permeability .

Pharmacologically Active Analogs

Sertraline Hydrochloride

- Structure : (1S,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride .

- Key Differences :

- Dichlorophenyl group at C4 enhances serotonin reuptake inhibition.

- N-Methylation increases CNS bioavailability compared to the primary amine in (R)-6-chloro derivatives.

- Application : FDA-approved antidepressant (selective serotonin reuptake inhibitor) .

Sibutramine Hydrochloride

Biological Activity

(R)-6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 1810074-75-9

- Molecular Formula : C10H12ClN

- Molecular Weight : 183.66 g/mol

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound displayed a low MIC against Staphylococcus aureus and other Gram-positive bacteria, indicating strong antibacterial activity. Specific values reported include:

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In particular:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer).

- Results : Significant inhibition of cell proliferation was observed with IC50 values ranging from 5 µM to 15 µM across different cell lines. These findings suggest potential applications in cancer therapy .

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The compound may disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Interference with DNA Replication : It has been suggested that the compound could inhibit topoisomerases involved in DNA replication.

- Induction of Apoptosis in Cancer Cells : The antiproliferative effects may be mediated through the activation of apoptotic pathways in cancer cells .

Study on Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated various derivatives of tetrahydronaphthalenes for their antibacterial properties. Among these, this compound exhibited superior activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity Assessment

In a separate study focusing on anticancer activities, researchers assessed the cytotoxic effects of the compound on several cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways .

Data Summary Table

| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 0.98 µg/mL |

| Antitubercular | Mycobacterium tuberculosis | 7.80 µg/mL |

| Antiproliferative | A549 (lung cancer) | IC50 = 10 µM |

| HeLa (cervical cancer) | IC50 = 15 µM | |

| MCF7 (breast cancer) | IC50 = 5 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.